6-Bromo-8-nitroimidazo[1,2-a]pyridine
CAS No.: 1031927-16-8
Cat. No.: VC3344707
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-8-nitroimidazo[1,2-a]pyridine - 1031927-16-8](/images/structure/VC3344707.png)
Specification
CAS No. | 1031927-16-8 |
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Molecular Formula | C7H4BrN3O2 |
Molecular Weight | 242.03 g/mol |
IUPAC Name | 6-bromo-8-nitroimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C7H4BrN3O2/c8-5-3-6(11(12)13)7-9-1-2-10(7)4-5/h1-4H |
Standard InChI Key | VJQWZCOWPZAAFG-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(C=C(C2=N1)[N+](=O)[O-])Br |
Canonical SMILES | C1=CN2C=C(C=C(C2=N1)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Physical Properties
6-Bromo-8-nitroimidazo[1,2-a]pyridine is a heterocyclic organic compound characterized by a fused ring system consisting of an imidazole and a pyridine ring, with bromine substitution at position 6 and a nitro group at position 8. This unique structural arrangement contributes to its distinctive chemical properties and potential biological activities.
The compound is identified by the CAS registry number 1031927-16-8 and has a molecular formula of C7H4BrN3O2. Its molecular weight is 242.03 g/mol, making it a relatively small molecule that potentially offers favorable pharmacokinetic properties. The chemical structure features the characteristic fused ring system of imidazo[1,2-a]pyridines with specific substitutions that differentiate it from related compounds in this class.
Structural Characteristics
The structure of 6-Bromo-8-nitroimidazo[1,2-a]pyridine is defined by several key features:
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A fused bicyclic system composed of imidazole and pyridine rings
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A bromine atom at position 6 of the pyridine ring
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A nitro group at position 8 of the pyridine ring
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Standard InChI: InChI=1S/C7H4BrN3O2/c8-5-3-6(11(12)13)7-9-1-2-10(7)4-5/h1-4H
Synthetic Pathways and Methods
General Synthetic Routes for Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of 2-aminopyridines with various carbonyl compounds. This is a well-established methodology that forms the basis for preparing compounds in this class. Additional functionalization steps are then required to introduce the bromine and nitro substituents at the desired positions.
A patent exists for the synthesis of the related compound 6-bromoimidazo[1,2-a]pyridine, which could potentially serve as a precursor for the target compound through additional nitration steps . This suggests a viable synthetic pathway, although the specific conditions for the nitration step would need to be carefully optimized to ensure selectivity for the 8-position.
Related Compounds and Derivatives
Several related compounds have been reported in the literature, providing context for understanding the potential properties and applications of 6-Bromo-8-nitroimidazo[1,2-a]pyridine.
6-Bromo-8-methylimidazo[1,2-a]pyridine
This related compound (CAS# 217435-65-9) features a methyl group at position 8 instead of a nitro group. It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol . The substitution of a methyl group for a nitro group would significantly alter the electronic properties and potentially the biological activities of the compound.
(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol
This compound features a nitro group at position 3 rather than position 8, and includes a hydroxymethyl substituent at position 2. It has been investigated as a potential precursor for antitrypanosomal agents and CNS-targeted molecules.
Comparison of Key Properties
The following table compares key properties of 6-Bromo-8-nitroimidazo[1,2-a]pyridine with related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
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6-Bromo-8-nitroimidazo[1,2-a]pyridine | C7H4BrN3O2 | 242.03 | Br at position 6, NO2 at position 8 | 1031927-16-8 |
6-Bromo-8-methylimidazo[1,2-a]pyridine | C8H7BrN2 | 211.06 | Br at position 6, CH3 at position 8 | 217435-65-9 |
6-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | Not specified | Br at position 6, no substituent at position 8 | Not specified |
Current Research Trends and Future Directions
Research on imidazo[1,2-a]pyridines, including specifically functionalized derivatives like 6-Bromo-8-nitroimidazo[1,2-a]pyridine, continues to evolve. Several trends and potential future directions can be identified.
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